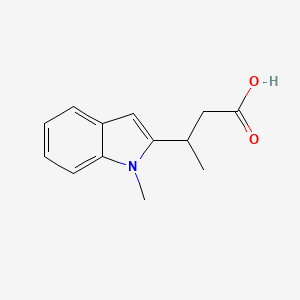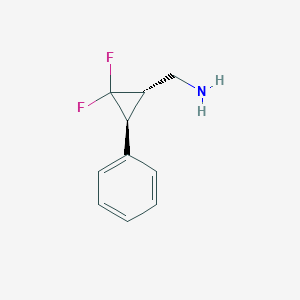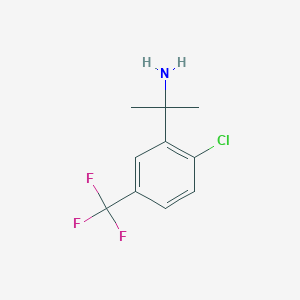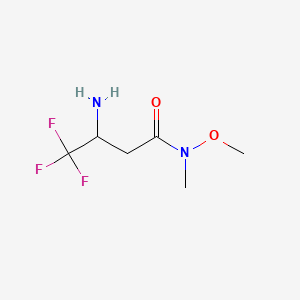
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide is a fluorinated organic compound with the molecular formula C6H10F3NO2. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide typically involves the reaction of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide with an amine source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include trifluoromethyl compounds and methoxy-methyl amides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- 3-amino-4-(2,4,5-trifluorophenyl)butyric acid
- 4-chloro-3-trifluoromethylphenyl isocyanate
Uniqueness
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C6H11F3N2O2 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide |
InChI |
InChI=1S/C6H11F3N2O2/c1-11(13-2)5(12)3-4(10)6(7,8)9/h4H,3,10H2,1-2H3 |
InChI-Schlüssel |
CIXQVFXFXIUMTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CC(C(F)(F)F)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




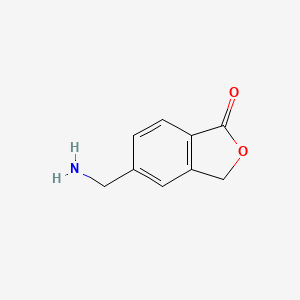

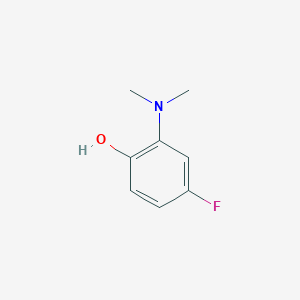
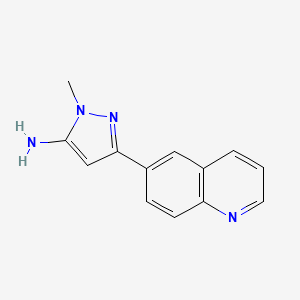
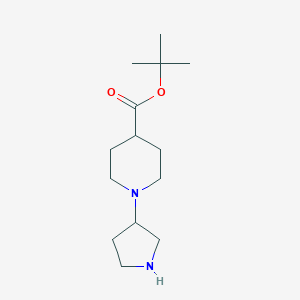
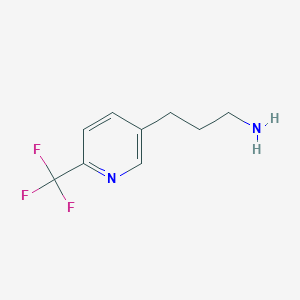
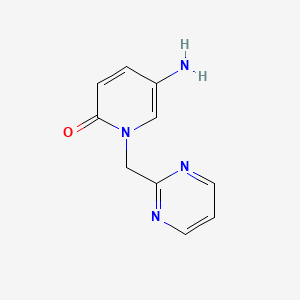
![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
